molecular formula C22H27N3O3 B2762507 N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide CAS No. 428860-57-5

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide

Cat. No.: B2762507
CAS No.: 428860-57-5
M. Wt: 381.476
InChI Key: MJFKFPHHMZYURW-UHFFFAOYSA-N
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Description

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-4-17-10-8-9-16(3)22(17)25(15-28-5-2)21(27)13-24-19-12-7-6-11-18(19)23-20(24)14-26/h6-12,26H,4-5,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFKFPHHMZYURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzimidazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Ethoxymethyl and Ethyl-Methylphenyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the acetamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxymethyl and ethyl-methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

The compound features a unique structure that includes an ethoxymethyl group, an ethyl and methyl-substituted phenyl ring, and a hydroxymethyl-benzodiazole moiety. This configuration contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various pathogens, including strains resistant to conventional antibiotics.
  • Antidepressant Effects : Behavioral studies have suggested that the compound may have antidepressant-like effects in animal models, warranting further investigation into its mechanism of action.

The compound's interactions with biological systems can be summarized as follows:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug design.
  • Cell Signaling Modulation : Research indicates that it may influence cellular signaling pathways related to stress responses and apoptosis.

Pharmacology

The pharmacological profile of this compound is under investigation for its potential use in treating conditions such as depression and bacterial infections.

Case Study 1: Antibacterial Efficacy

Objective : To evaluate the antibacterial properties of the compound against resistant bacterial strains.

Methodology :

  • Minimum Inhibitory Concentration (MIC) tests were conducted against various bacterial strains.

Results :

  • The compound demonstrated an MIC of 512 µg/mL against Klebsiella pneumoniae, significantly lower than similar compounds lacking the hydroxymethyl group.

Case Study 2: Behavioral Assessment for Antidepressant Activity

Objective : To assess the antidepressant-like effects in murine models.

Methodology :

  • Mice were administered varying doses (15 mg/kg to 60 mg/kg) of the compound.

Results :

  • Significant reductions in immobility were observed at higher doses during forced swimming tests, suggesting potential antidepressant properties.

Summary Table of Biological Activities

ActivityTested CompoundMIC (µg/mL)Behavioral Test Results
AntibacterialN-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-acetamide512N/A
AntidepressantN-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-acetamideN/AReduction in immobility at doses (15–60 mg/kg)

Mechanism of Action

The mechanism of action of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    Mebendazole: An antiparasitic benzimidazole derivative used to treat parasitic worm infections.

    Albendazole: Another antiparasitic benzimidazole derivative with similar uses to mebendazole.

Uniqueness

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its unique structure may also provide opportunities for the development of new therapeutic agents with improved efficacy and safety profiles.

Biological Activity

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound's molecular structure can be described as follows:

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structural features often exhibit significant biological activities, such as:

  • Antiproliferative Effects : Compounds similar to benzopsoralens have shown the ability to inhibit cell proliferation in mammalian cells by interfering with topoisomerase II activity, which is crucial for DNA replication and repair .
  • Inhibition of Protein Synthesis : The presence of chloroacetanilide derivatives suggests potential inhibition of protein synthesis pathways, particularly in shoot meristems and root tips in plants, indicating a possible herbicidal action .

Biological Activity Data

Biological ActivityMechanismReference
AntiproliferativeInhibition of topoisomerase II
Protein synthesis inhibitionHerbicidal action
Cytotoxic effectsInduction of apoptosis in cancer cells

Study 1: Antiproliferative Activity

A study published in PubMed investigated the antiproliferative effects of hydroxymethyl derivatives on mammalian cells. The results indicated that certain benzopsoralens induced significant cytotoxicity, suggesting that the structural motifs present in this compound may confer similar properties .

Study 2: Herbicidal Properties

Acetochlor, a related compound, has been evaluated for its herbicidal activity against various weed species. It was found to inhibit protein synthesis effectively in plant tissues, demonstrating its potential utility in agricultural applications . This suggests that this compound may possess similar herbicidal properties.

Study 3: Toxicokinetics

Toxicokinetic studies on acetochlor revealed rapid absorption and excretion patterns in animal models. These findings are critical for understanding the safety profile and metabolic pathways of compounds structurally related to this compound .

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